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molecular formula C19H14FN B8661984 10-(4-Fluorophenyl)-9,10-dihydroacridine CAS No. 366015-67-0

10-(4-Fluorophenyl)-9,10-dihydroacridine

Cat. No. B8661984
M. Wt: 275.3 g/mol
InChI Key: VYKVBTOJDXAFLD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06410732B2

Procedure details

9.0 g of acridan (49.6 mmol), 446 mg of Pd(OAc)2 (2 mmol), 321 mg of tri-t-butylphosphine, 7.16 g of sodium t-butoxide (74 mmol), and 9.6 g of 1-bromo-4-fluorobenzene (54 mmol) in 90 mL of dry toluene was stirred under argon at room temperature for 2 h. TLC showed the absence of starting material. The reaction mixture was filtered through a Büchner funnel and the solid washed with CH2Cl2. The filtrate was then concentrated in vacuo and the residue was taken up in CH2Cl2 and refiltered. The filtrate was concentrated to dryness and chromatographed on silica gel in 5% ethyl acetate in hexanes, changing to CH2Cl2. Fractions containing product were combined and concentrated to dryness to afford N-(4′-fluorophenyl)acridan.
Quantity
9 g
Type
reactant
Reaction Step One
Quantity
321 mg
Type
reactant
Reaction Step One
Quantity
7.16 g
Type
reactant
Reaction Step One
Quantity
9.6 g
Type
reactant
Reaction Step One
Quantity
90 mL
Type
solvent
Reaction Step One
Quantity
446 mg
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH:1]1[C:14]2[CH2:13][C:12]3[C:7](=[CH:8][CH:9]=[CH:10][CH:11]=3)[NH:6][C:5]=2[CH:4]=[CH:3][CH:2]=1.C(P(C(C)(C)C)C(C)(C)C)(C)(C)C.CC(C)([O-])C.[Na+].Br[C:35]1[CH:40]=[CH:39][C:38]([F:41])=[CH:37][CH:36]=1>C1(C)C=CC=CC=1.CC([O-])=O.CC([O-])=O.[Pd+2]>[F:41][C:38]1[CH:39]=[CH:40][C:35]([N:6]2[C:7]3[C:12](=[CH:11][CH:10]=[CH:9][CH:8]=3)[CH2:13][C:14]3[CH:1]=[CH:2][CH:3]=[CH:4][C:5]2=3)=[CH:36][CH:37]=1 |f:2.3,6.7.8|

Inputs

Step One
Name
Quantity
9 g
Type
reactant
Smiles
C1=CC=CC=2NC3=CC=CC=C3CC12
Name
Quantity
321 mg
Type
reactant
Smiles
C(C)(C)(C)P(C(C)(C)C)C(C)(C)C
Name
Quantity
7.16 g
Type
reactant
Smiles
CC(C)([O-])C.[Na+]
Name
Quantity
9.6 g
Type
reactant
Smiles
BrC1=CC=C(C=C1)F
Name
Quantity
90 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Name
Quantity
446 mg
Type
catalyst
Smiles
CC(=O)[O-].CC(=O)[O-].[Pd+2]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The reaction mixture was filtered through a Büchner funnel
WASH
Type
WASH
Details
the solid washed with CH2Cl2
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was then concentrated in vacuo
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated to dryness
CUSTOM
Type
CUSTOM
Details
chromatographed on silica gel in 5% ethyl acetate in hexanes
ADDITION
Type
ADDITION
Details
Fractions containing product
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to dryness

Outcomes

Product
Name
Type
product
Smiles
FC1=CC=C(C=C1)N1C=2C=CC=CC2CC2=CC=CC=C12

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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